![molecular formula C13H8N4S B1347442 2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile CAS No. 119022-76-3](/img/structure/B1347442.png)
2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Overview
Description
2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile, abbreviated as 2APS, is an organic compound with a unique structure and properties. It is a heterocyclic compound, which means that it contains a ring of two or more different atoms, in this case nitrogen and sulfur. 2APS is of interest to scientists because of its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Corrosion Inhibition
2-Amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. Research has shown that these compounds act as mixed-type inhibitors, primarily cathodic, and adhere to Langmuir's adsorption isotherm, forming protective films on the metal surface to prevent corrosion. The effectiveness of these inhibitors has been corroborated through various analytical techniques, including gravimetric, electrochemical impedance spectroscopy, potentiodynamic polarization, and quantum chemical studies, along with microscopic analyses like SEM and EDX (Ansari, Quraishi, & Singh, 2015). Another study supports these findings, emphasizing the compounds' high inhibition efficiency and the role of temperature on their performance (Sudheer & Quraishi, 2014).
Synthesis and Medicinal Applications
These compounds are also central to the synthesis of a wide array of pyridine derivatives through multicomponent reactions, offering a versatile scaffold for developing novel pharmaceuticals and materials. For instance, solvent-free synthesis methods have been developed to produce high-yield derivatives, underscoring the compounds' potential in creating corrosion inhibitors (Mahmoud & El-Sewedy, 2018). Additionally, they have been used to synthesize thieno[2,3-b]pyridine derivatives, showcasing their utility in generating complex heterocyclic systems with potential applications in medicinal chemistry (Alinaghizadeh et al., 2015).
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as nsc678060, are important constituents of a wide range of naturally occurring and synthetic bioactive compounds . They have been found to have biological activity as potential antimicrobial and anti-inflammatory agents, acetylcholinesterase inhibitors, analgesics, bactericides, and muscle relaxants .
Mode of Action
The compound is synthesized through a condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols . This synthesis process could potentially influence its interaction with its targets.
Biochemical Pathways
Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may interact with various biochemical pathways related to antimicrobial and anti-inflammatory responses, acetylcholinesterase inhibition, analgesia, bactericidal action, and muscle relaxation .
Pharmacokinetics
The compound’s molecular weight is 25229400 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing antimicrobial and anti-inflammatory responses, acetylcholinesterase activity, analgesia, bactericidal action, and muscle relaxation .
Action Environment
The synthesis of the compound involves the use of a novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, as an efficient catalyst . This suggests that the compound’s action could potentially be influenced by the presence of certain ionic liquids or similar substances in the environment.
properties
IUPAC Name |
2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFGSXXUDJFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354744 | |
Record name | NSC678060 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
CAS RN |
119022-76-3 | |
Record name | NSC678060 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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